2-Bromo-6-tert-butoxypyridine
Overview
Description
2-Bromo-6-tert-butoxypyridine is a chemical compound with the molecular formula C9H12BrNO . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .
Molecular Structure Analysis
The molecular formula of 2-Bromo-6-tert-butoxypyridine is C9H12BrNO . It has an average mass of 230.102 Da and a monoisotopic mass of 229.010223 Da .
Physical And Chemical Properties Analysis
2-Bromo-6-tert-butoxypyridine is a white crystalline solid. It has a melting point of 80-82°C and a boiling point of 315°C. It is slightly soluble in water, but highly soluble in organic solvents such as ethanol, methanol, and acetone.
Scientific Research Applications
Synthesis and Chemical Reactions
Pd-Catalyzed Amination : A study by Averin et al. (2007) investigated the Pd-catalyzed amination of 2,6-dibromopyridine with various linear polyamines and oxapolyamines, leading to the synthesis of polyazamacrocycles containing pyridine and polyamine moieties. Additionally, they explored the N,N-dihetarylation of such compounds using 2-bromo-6-tert-butoxypyridine, highlighting its role in the formation of linear and cyclic products dependent on the nature of the starting polyamines and halogen atoms (Averin et al., 2007).
Reactivity Studies : Zoest and Hertog (2010) examined the reactivities of halogenopyridines, including the tert-butoxypyridines, towards potassium tert-butoxide and potassium benzenethiolate in dimethyl sulfoxide. Their work contributes to understanding the chemical behavior of tert-butoxypyridines under specific conditions, providing insight into their potential applications in synthesis (Zoest & Hertog, 2010).
Synthesis of Enantiopure Compounds : In research by Just‐Baringo et al. (2011), a high-yield, enantiopure synthesis of (S)-2-(2,4′-bithiazol-2-yl)pyrrolidine was achieved using a bromoketone and thioamide as starting materials. This study illustrates the utility of bromo- and tert-butoxypyridine derivatives in synthesizing complex, enantiopure organic compounds (Just‐Baringo et al., 2011).
Catalysis and Reaction Mechanisms
Bronsted Acid Sites in Catalysis : Baertsch et al. (2002) utilized 2,6-di-tert-butyl-pyridine to study the formation and role of Bronsted acid sites during the dehydration of 2-butanol on tungsten oxide catalysts. This research underscores the importance of tert-butoxypyridine derivatives in understanding and optimizing catalytic processes (Baertsch et al., 2002).
Quantifying External Acidity in Zeolites : Góra-Marek et al. (2014) demonstrated that substituted pyridine, such as 2,6-di-tert-butylpyridine, is effective for investigating the external acidity in hierarchically structured zeolites. Their work provides critical insights into the acidity properties of zeolites, which are vital in various catalytic applications (Góra-Marek et al., 2014).
Spectroscopy and Optical Studies
- Spectroscopic Characterization : Vural and Kara (2017) conducted a spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine using Fourier Transform-Infrared and Nuclear Magnetic Resonance spectroscopies. This research is vital for understanding the electronic and structural properties of bromo- and tert-butoxypyridine derivatives, which can have implications in material science and chemistry (Vural & Kara, 2017).
Material Science and Nanoparticle Research
- Synthesis of Functionalized Pyrene Derivatives : Feng et al. (2015) explored the bromination mechanism of 2-tert-butylpyrene, leading to various bromopyrene derivatives. These derivatives were then used to synthesize aryl-functionalized pyrene derivatives, which were characterized for their photophysical properties. This study highlights the role of bromo- and tert-butoxypyridine derivatives in the development of novel materials with specific optical properties (Feng et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
2-Bromo-6-tert-butoxypyridine is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The primary targets of 2-Bromo-6-tert-butoxypyridine are the organoboron reagents used in this reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 2-Bromo-6-tert-butoxypyridine interacts with its targets through two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with the electrophilic organic groups. In the transmetalation step, the nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key pathway in organic synthesis, enabling the formation of carbon–carbon bonds. The use of 2-Bromo-6-tert-butoxypyridine in this reaction can lead to the creation of a wide range of organic compounds .
Result of Action
The result of the action of 2-Bromo-6-tert-butoxypyridine in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond. This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of 2-Bromo-6-tert-butoxypyridine can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pressure), the presence of a palladium catalyst, and the nature of the other reactants in the Suzuki–Miyaura coupling reaction .
properties
IUPAC Name |
2-bromo-6-[(2-methylpropan-2-yl)oxy]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-9(2,3)12-8-6-4-5-7(10)11-8/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRVWDAISRXUPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652099 | |
Record name | 2-Bromo-6-tert-butoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-tert-butoxypyridine | |
CAS RN |
949160-14-9 | |
Record name | 2-Bromo-6-tert-butoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-6-(tert-butoxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-bromo-6-tert-butoxypyridine in the synthesis of macrocycles containing both pyridine and polyamine moieties?
A1: The research by [] highlights the use of 2-bromo-6-tert-butoxypyridine as a building block in a two-step approach to synthesize macrocycles containing both pyridine and polyamine units.
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